molecular formula C18H19N5O B4961729 5-amino-N-(2-ethylphenyl)-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-N-(2-ethylphenyl)-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B4961729
M. Wt: 321.4 g/mol
InChI Key: HVOMNNBRDILAEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-N-(2-ethylphenyl)-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, also known as AETC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. AETC belongs to the family of triazole compounds, which have been extensively studied for their biological activities.

Mechanism of Action

The mechanism of action of 5-amino-N-(2-ethylphenyl)-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it has been suggested that 5-amino-N-(2-ethylphenyl)-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide may act by inhibiting the activity of certain enzymes or by interacting with specific receptors in the body.
Biochemical and physiological effects:
5-amino-N-(2-ethylphenyl)-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 5-amino-N-(2-ethylphenyl)-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can inhibit the growth of various bacterial and fungal strains. 5-amino-N-(2-ethylphenyl)-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has also been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, 5-amino-N-(2-ethylphenyl)-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been shown to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 5-amino-N-(2-ethylphenyl)-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments is its relatively simple synthesis method. 5-amino-N-(2-ethylphenyl)-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is also relatively stable and can be stored for extended periods of time. However, one limitation of using 5-amino-N-(2-ethylphenyl)-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several potential future directions for the study of 5-amino-N-(2-ethylphenyl)-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide. One area of interest is the development of 5-amino-N-(2-ethylphenyl)-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide-based fluorescent probes for the detection of metal ions in biological systems. Another potential direction is the investigation of the mechanism of action of 5-amino-N-(2-ethylphenyl)-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide and its potential use as a therapeutic agent for various diseases. Additionally, the synthesis of novel derivatives of 5-amino-N-(2-ethylphenyl)-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide may lead to the discovery of compounds with improved bioactivity and pharmacokinetic properties.

Synthesis Methods

The synthesis of 5-amino-N-(2-ethylphenyl)-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves the reaction of 2-ethylphenylhydrazine and 3-methylphenyl isothiocyanate, which results in the formation of the intermediate 5-amino-N-(2-ethylphenyl)-1-(3-methylphenyl)-1H-1,2,3-triazole-4-thiocarboxamide. This intermediate is then treated with hydrochloric acid to obtain the final product, 5-amino-N-(2-ethylphenyl)-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide.

Scientific Research Applications

5-amino-N-(2-ethylphenyl)-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been studied for its potential applications in various fields of science. In medicinal chemistry, 5-amino-N-(2-ethylphenyl)-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been shown to exhibit antimicrobial, anti-inflammatory, and anticancer activities. 5-amino-N-(2-ethylphenyl)-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.

properties

IUPAC Name

5-amino-N-(2-ethylphenyl)-1-(3-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c1-3-13-8-4-5-10-15(13)20-18(24)16-17(19)23(22-21-16)14-9-6-7-12(2)11-14/h4-11H,3,19H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVOMNNBRDILAEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=CC(=C3)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-N-(2-ethylphenyl)-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

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